REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[CH2:8][N:9](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:10][C:5]2=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>>[Cl:1][C:2]1[N:7]=[C:6]2[CH2:8][NH:9][CH2:10][C:5]2=[CH:4][CH:3]=1
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Name
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Example A2 ( c )
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=N1)CNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |